

(Rac)-LM11A-31 Long-Term Treatment: Technical Support Center

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Compound of Interest

Compound Name: (Rac)-LM11A-31

Cat. No.: B12378093

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This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term treatment studies with **(Rac)-LM11A-31**. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is **(Rac)-LM11A-31** and what is its primary mechanism of action?

(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] Its primary mechanism involves modulating p75NTR signaling to promote neuronal survival and inhibit apoptosis.[2][3] LM11A-31 selectively activates survival pathways downstream of p75NTR while inhibiting degenerative signaling pathways, such as those mediated by pro-nerve growth factor (proNGF).[1][2]

2. What are the recommended dosages and administration routes for long-term preclinical studies?

In rodent models, oral gavage is the most common administration route. Doses typically range from 25 to 100 mg/kg/day, with 50 mg/kg/day being frequently used in long-term studies for various neurodegenerative disease models.[1][4] For some applications, intraperitoneal (i.p.) injections have also been used.[1]

3. How should LM11A-31 be prepared and stored for long-term use?

LM11A-31 is a water-soluble amino acid derivative.[5] For in vivo studies, it is typically dissolved in sterile water for oral gavage.[5][6] For in vitro experiments, it can be dissolved in water or DMSO.[1][7] Stock solutions in DMSO can be stored at -80°C for up to a year, while the powder form is stable for at least three years at -20°C.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[7]

4. What is the pharmacokinetic profile of LM11A-31?

LM11A-31 is orally bioavailable and penetrates the central nervous system.[8] Following a single 50 mg/kg oral dose in mice, peak brain concentrations are reached in approximately 30 minutes, with a brain half-life of 3 to 4 hours.[3] Chronic daily dosing can lead to higher brain concentrations compared to a single dose.[3] The brain-to-plasma ratio is approximately 3.1, indicating preferential accumulation in the brain.[3]

5. What are the known side effects or toxicity concerns with long-term LM11A-31 treatment?

In preclinical animal studies, no significant toxicity or adverse behavioral effects have been reported at therapeutic doses.[3] A Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease found that LM11A-31 was generally safe and well-tolerated over 26 weeks.[9][10][11] The most common adverse events reported were transient and included nasopharyngitis, diarrhea, headache, and eosinophilia, with diarrhea and nasopharyngitis being more common at the higher dose of 400 mg/day.[1][9]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Variability in experimental results	Inconsistent compound preparation or administration.	Ensure LM11A-31 is fully dissolved before each administration. Use a consistent oral gavage technique to minimize stress and ensure accurate dosing. Withhold food for 4 hours prior to dosing to aid absorption. [5]
Reduced efficacy over time	Potential degradation of the compound in solution.	Prepare fresh solutions of LM11A-31 regularly, especially for long-term studies. Store stock solutions appropriately as per the manufacturer's recommendations.
Gastrointestinal issues in animal models (e.g., diarrhea)	High dosage or individual animal sensitivity.	Monitor animals closely for any signs of distress. If gastrointestinal issues are observed, consider adjusting the dose. In the Phase 2a clinical trial, diarrhea was more frequent at the 400 mg dose compared to 200 mg. [1] [9]
Unexpected behavioral changes in animals	Off-target effects or stress from handling and administration.	Open field tests in mice treated with LM11A-31 for 9 days showed no differences in ambulatory activity or fine movements. [3] If unexpected changes occur, review handling procedures and consider a vehicle-only control group that undergoes the same procedures.

Difficulty achieving desired
brain concentrations

Issues with compound
absorption or metabolism.

Confirm the purity of the LM11A-31 batch.
Pharmacokinetic studies have shown that daily oral gavage of 50 mg/kg results in brain concentrations well above the in vitro effective dose.[5] If issues persist, consider an alternative administration route like intraperitoneal injection, though this may alter the pharmacokinetic profile.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Long-Term LM11A-31 Treatment in Animal Models

Model	Species	Dosage & Route	Duration	Key Findings	Reference
Alzheimer's Disease (APPL/S mice)	Mouse	50 mg/kg/day, oral gavage	3 months	Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites.	[5] [12]
Alzheimer's Disease (Tg2576 mice)	Mouse	75 mg/kg/day, oral gavage	3 months	Ameliorated cholinergic neuritic dystrophy.	[5] [12]
Tauopathy (PS19 mice)	Mouse	50 mg/kg, 5 days/week, oral gavage	3 months	Increased survival rate from 64% to 94% at 9 months of age. Extended median survival time by 33%.	[1] [4]
Huntington's Disease (R6/2 mice)	Mouse	50 mg/kg/day, 5-6 days/week, oral gavage	7-8 weeks	Alleviated volume reductions in multiple brain regions, including the striatum.	[1] [6]

Aging	Mouse	50 mg/kg/day, oral gavage	Started at 15-18 months	Preserved basal forebrain cholinergic neurons.	[1]
Stroke (MCAO)	Mouse	50 mg/kg/day, oral gavage	Up to 12 weeks (started 1 week post-stroke)	Reduced brain atrophy, neurodegeneration, and tau pathology. Improved motor and cognitive function.	[8] [13]
Peripheral Neuropathy (Cisplatin-induced)	Mouse	25 or 50 mg/kg/day, i.p.	10 weeks	Prevented the decrease in peripheral nerve sensation and alleviated abnormal nerve fiber morphology.	[1]

Table 2: Human Clinical Trial (Phase 2a) Biomarker Changes with LM11A-31 Treatment

Biomarker	Treatment Group	Duration	Median Annual Percent Change vs. Placebo	Significance	Reference
CSF A β 40	LM11A-31 (pooled doses)	26 weeks	-8.98%	Significant	[14]
CSF A β 42	LM11A-31 (pooled doses)	26 weeks	-6.98%	Significant	[14]
CSF SNAP25	LM11A-31 (pooled doses)	26 weeks	-19.20%	Significant	[1]
CSF Neurogranin	LM11A-31 (pooled doses)	26 weeks	-9.17%	Significant	[1]
CSF YKL-40	LM11A-31 (pooled doses)	26 weeks	-5.19%	Significant	[1]

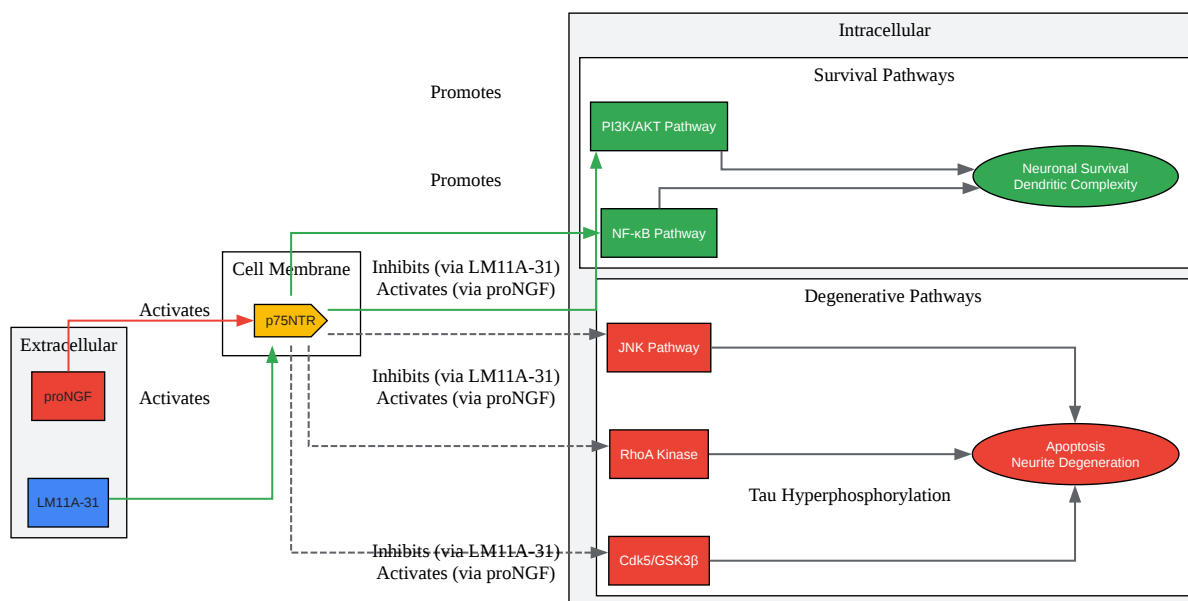
Experimental Protocols & Methodologies

Methodology for Long-Term Oral Administration in Mice

- **Compound Preparation:** Dissolve LM11A-31 in sterile water to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a solution where the final administration volume is manageable, typically 100-200 μ L). Ensure the compound is fully dissolved before each use. Prepare fresh solutions regularly.
- **Animal Handling:** Acclimatize mice to handling and the oral gavage procedure for several days before starting the experiment to minimize stress.

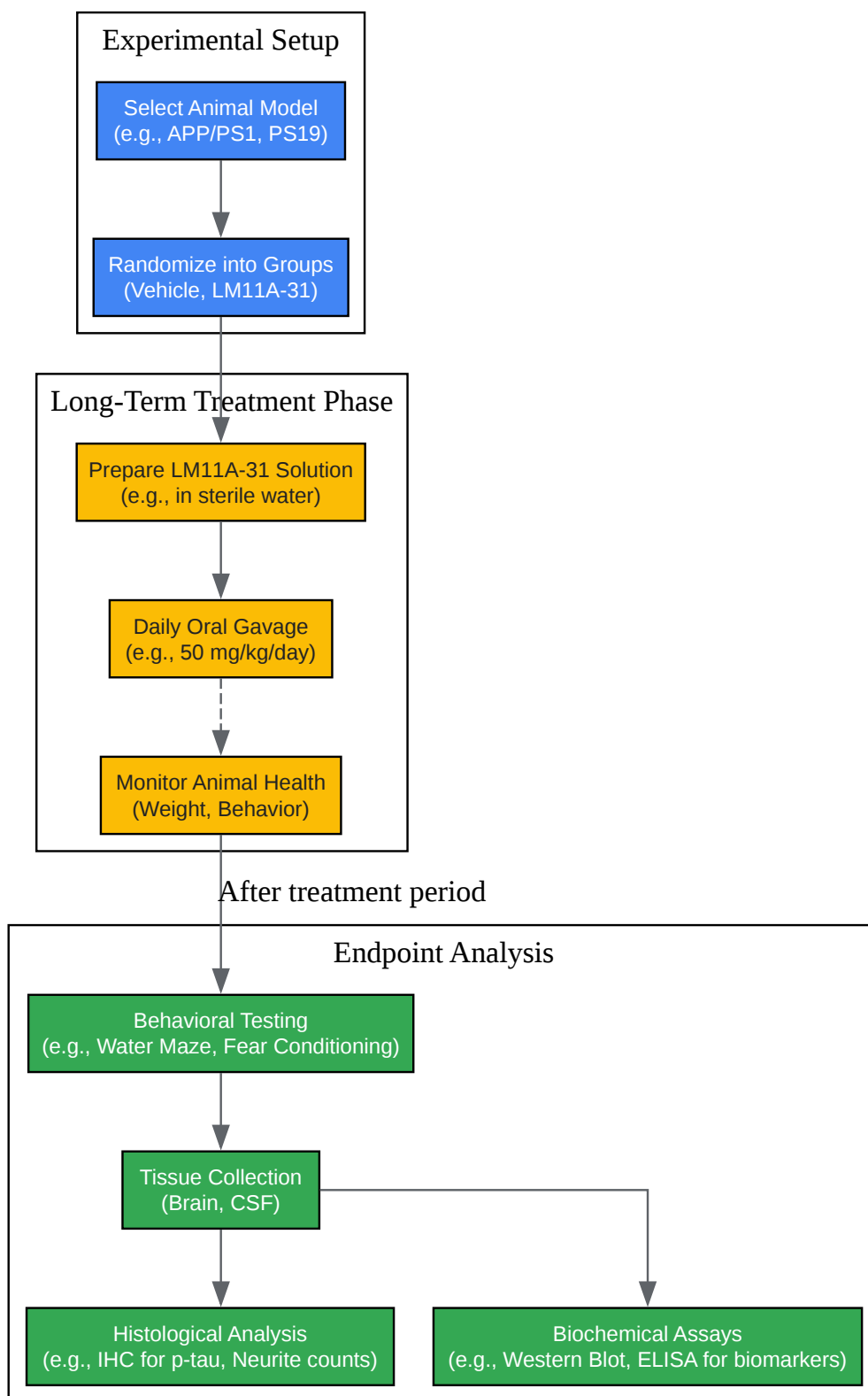
- Fasting: Withhold food for approximately 4 hours before administration to enhance compound absorption.[5]
- Administration: Administer the LM11A-31 solution or vehicle (sterile water) once daily using a proper-sized, ball-tipped gavage needle.
- Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, behavior, or signs of gastrointestinal distress.

Visualizations



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Caption: LM11A-31 modulates p75NTR signaling, promoting survival pathways while inhibiting degenerative pathways.



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Caption: A typical experimental workflow for long-term **(Rac)-LM11A-31** treatment studies in animal models.

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